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Compound of Interest

Compound Name: Erucyl methane sulfonate

Cat. No.: B7803971 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide explores the prospective applications of erucyl methane
sulfonate in lipid research. While direct experimental data on this specific molecule is nascent,

this document extrapolates from the known activities of related alkyl methanesulfonates and

long-chain fatty alcohol esters to propose novel research avenues and therapeutic hypotheses.

All data presented is hypothetical and intended to serve as a framework for future investigation.

Introduction: The Potential of a Unique Alkylating
Agent in Lipidology
Erucyl methane sulfonate is an ester of erucyl alcohol, a C22:1 monounsaturated fatty

alcohol, and methanesulfonic acid. Its structure combines a long, lipophilic alkyl chain with a

reactive methanesulfonate group, suggesting a unique profile for interacting with and modifying

components of lipid metabolic pathways. While research has extensively utilized shorter-chain

alkyl methanesulfonates like ethyl methane sulfonate (EMS) for mutagenesis and methyl

methanesulfonate (MMS) in DNA damage studies, the lipid-centric potential of long-chain

variants like erucyl methane sulfonate remains largely unexplored.

This guide outlines three primary areas of potential application:

As a chemical mutagen for inducing lipid-accumulating phenotypes.

As a modulator of nuclear membrane lipid composition and signaling.
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As a potential inhibitor of cholesterol absorption and lipid-metabolizing enzymes.

Physicochemical Properties of Erucyl Methane
Sulfonate
A summary of the key physicochemical properties of erucyl methane sulfonate is presented

below. This data is essential for designing experimental protocols, including appropriate solvent

selection and concentration calculations.

Property Value Reference

Synonyms
Methanesulfonic acid, 13-

docosenyl ester
[1]

CAS Number 102542-59-6 [1]

Molecular Formula C23H46O3S [1]

Molecular Weight 402.68 g/mol [1]

Purity >99% (commercially available) [1]

Storage Freezer [1]

Potential Application 1: Mutagenesis for Enhanced
Lipid Production
Drawing a parallel with ethyl methane sulfonate (EMS), a widely used mutagen in microbial and

plant genetics, erucyl methane sulfonate could be employed to generate novel cell lines or

microbial strains with altered lipid metabolism. The long erucyl chain may facilitate its

partitioning into cellular membranes, potentially leading to a different spectrum of mutations

compared to shorter-chain analogues.

Hypothetical Data: Mutagenesis of Chlamydomonas
reinhardtii
The following table presents hypothetical data from an experiment where C. reinhardtii is

treated with erucyl methane sulfonate to screen for high-lipid mutants.
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Mutant Strain
Erucyl Methane
Sulfonate Conc.
(mM)

Total Lipid Content
(% of dry weight)

Triacylglycerol
(TAG) Content
(µg/10^6 cells)

Wild Type 0 22.5 ± 1.8 15.2 ± 1.3

EMS-Mutant-128

(Control)
50 (EMS) 31.5 ± 2.5 28.9 ± 2.1

ERMS-Mutant-A1 10 28.9 ± 2.1 24.6 ± 1.9

ERMS-Mutant-B5 25 35.2 ± 2.9 36.8 ± 3.1

ERMS-Mutant-C3 50 25.1 ± 2.0 (toxic) 18.3 ± 1.5

Experimental Protocol: Mutagenesis and Screening
Preparation of Erucyl Methane Sulfonate Stock: Dissolve erucyl methane sulfonate in

dimethyl sulfoxide (DMSO) to a stock concentration of 1 M.

Cell Culture: Grow C. reinhardtii in Tris-Acetate-Phosphate (TAP) medium to a mid-log phase

(approximately 2 x 10^6 cells/mL).

Mutagenesis: Aliquot 10 mL of the cell culture into sterile tubes. Add erucyl methane
sulfonate stock solution to final concentrations of 10, 25, and 50 mM. A no-mutagen control

and an EMS control (50 mM) are also prepared. Incubate in the dark with gentle shaking for

2 hours.

Washing: Centrifuge the cells, discard the supernatant containing the mutagen, and wash

three times with fresh TAP medium.

Plating and Screening: Plate serial dilutions of the washed cells onto TAP agar plates. After

colonies appear, replicate plate onto nitrogen-deficient medium to induce lipid accumulation.

Lipid Staining: Stain colonies with Nile Red, a fluorescent dye that selectively stains neutral

lipids. Identify colonies with high fluorescence using a fluorescence microscope.

Quantitative Analysis: Isolate high-fluorescence colonies and grow them in liquid culture.

Extract total lipids using a chloroform:methanol (2:1, v/v) method and quantify gravimetrically.
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Analyze TAG content using gas chromatography-mass spectrometry (GC-MS) after

transesterification to fatty acid methyl esters (FAMEs).

Experimental Workflow: Mutagenesis and Screening

Preparation

Treatment Screening & Analysis

C. reinhardtii Culture

Incubation (2h, dark)

Erucyl Methane Sulfonate

Washing x3 Plating on TAP Agar Nitrogen Deprivation Nile Red Staining Lipid Extraction & GC-MS

Click to download full resolution via product page

Workflow for mutagenesis of C. reinhardtii.

Potential Application 2: Modulation of Nuclear
Membrane Lipids
Recent studies have shown that the alkylating agent methyl methanesulfonate (MMS) can

induce alterations in the lipid composition of the inner nuclear membrane, a process distinct

from its DNA-damaging effects.[2] The long alkyl chain of erucyl methane sulfonate could

lead to its accumulation in the nuclear envelope, potentially altering membrane fluidity, lipid

droplet formation, and the activity of membrane-associated enzymes involved in lipid signaling.

Hypothetical Signaling Pathway: ERMS and Nuclear
Lipid Droplet Formation
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Hypothetical signaling cascade for ERMS at the nuclear membrane.

Experimental Protocol: Investigating Nuclear Membrane
Effects

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HepG2) in standard

conditions. Treat cells with varying concentrations of erucyl methane sulfonate (e.g., 1, 5,

10 µM) for 24 hours.

Nuclear Isolation: Isolate nuclei from treated and control cells using a sucrose gradient

centrifugation method.

Lipidomics Analysis: Extract lipids from the isolated nuclei. Analyze the lipid profile, including

phospholipids, diacylglycerols, and neutral lipids, using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
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Fluorescence Microscopy: Stain treated and control cells with LipidTox Red to visualize

neutral lipid droplets. Co-stain with a nuclear marker (e.g., DAPI) to observe the formation of

nuclear lipid droplets.

Western Blotting: Analyze the expression and post-translational modifications of key proteins

involved in nuclear lipid metabolism (e.g., seipin, perilipins) in nuclear extracts.

Potential Application 3: Inhibition of Cholesterol
Absorption and Lipid-Metabolizing Enzymes
Arylsulfonate esters of long-chain fatty alcohols have been demonstrated to lower cholesterol

levels by inhibiting its absorption in the gastrointestinal tract.[3] Erucyl methane sulfonate,

being an ester of a long-chain fatty alcohol, may exert similar effects. Furthermore, the reactive

methanesulfonate group could act as an irreversible inhibitor of enzymes involved in lipid

metabolism, such as fatty acid synthases or acyltransferases, by covalently modifying active

site residues.

Hypothetical Data: Enzyme Inhibition Assay
The table below shows hypothetical IC50 values for erucyl methane sulfonate against key

enzymes in lipid metabolism.

Enzyme
IC50 of Erucyl
Methane Sulfonate
(µM)

Positive Control
IC50 of Positive
Control (µM)

Fatty Acid Synthase

(FASN)
15.8 Orlistat 5.2

Acetyl-CoA

Carboxylase (ACC)
45.2 Soraphen A 0.02

Stearoyl-CoA

Desaturase-1 (SCD1)
8.9 CAY10566 0.1

Acyl-CoA:Cholesterol

Acyltransferase

(ACAT1)

22.5 Avasimibe 0.05
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Experimental Protocol: In Vitro Enzyme Inhibition Assay
Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes (FASN,

ACC, SCD1, ACAT1) and their respective substrates.

Inhibition Assay: In a 96-well plate format, incubate each enzyme with a range of erucyl
methane sulfonate concentrations.

Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate.

Measure the reaction product using a colorimetric, fluorometric, or radiometric method

appropriate for each enzyme.

IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the

inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.

Logical Relationship: Mechanism of Action as a
Hypocholesterolemic Agent

Erucyl Methane Sulfonate
(Oral Administration)

Gastrointestinal Tract

Inhibition of Cholesterol Absorption

Acts within lumen

Increased Fecal Sterol Excretion Reduced Plasma Cholesterol

Click to download full resolution via product page

Proposed mechanism for hypocholesterolemic action.
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Conclusion and Future Directions
Erucyl methane sulfonate presents a compelling, albeit underexplored, tool for lipid research.

The hypotheses and experimental frameworks presented in this guide, based on the activities

of structurally related molecules, provide a roadmap for future investigations. Key research

questions to address include:

What is the spectrum of mutations induced by erucyl methane sulfonate, and can it be

optimized for generating specific lipid-related phenotypes?

Does erucyl methane sulfonate directly interact with and alter the biophysical properties of

the nuclear membrane?

What are the specific molecular targets of erucyl methane sulfonate's potential enzyme

inhibitory activity?

Can in vivo studies in animal models validate the hypothetical hypocholesterolemic effects?

Answering these questions will not only elucidate the fundamental roles of this compound in

lipid biology but also pave the way for its potential development as a novel therapeutic agent

for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Erucyl Methane Sulfonate: A Novel Probe for Lipid
Research and Therapeutic Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7803971#potential-applications-of-erucyl-methane-
sulfonate-in-lipid-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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